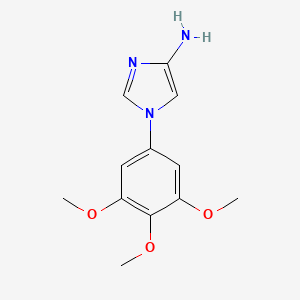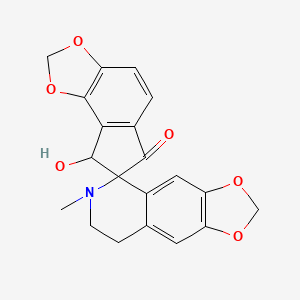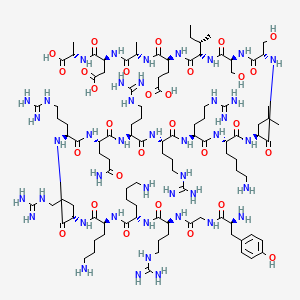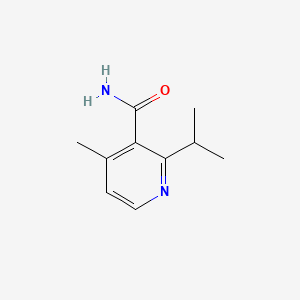![molecular formula C9H11NO2 B13921905 1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL](/img/structure/B13921905.png)
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL is a heterocyclic compound that features a fused furan and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL can be achieved through several methods. One notable approach involves the base-catalyzed cascade synthesis from N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . This method utilizes potassium hydroxide (KOH) as a catalyst and proceeds under moderate to good yields.
Another approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-B]pyridine-5-carbonitriles.
Industrial Production Methods
化学反応の分析
Types of Reactions
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a nicotinic receptor agonist and its role in the treatment of neurological disorders such as Alzheimer’s disease.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
作用機序
The mechanism of action of 1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL involves its interaction with molecular targets such as nicotinic receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes, contributing to its potential therapeutic effects .
類似化合物との比較
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL can be compared with other similar compounds, such as:
2,3-Dihydrofuro[2,3-B]pyridine: Shares a similar fused ring system but lacks the ethan-1-OL moiety.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Another fused heterocyclic compound with different substitution patterns.
The uniqueness of this compound lies in its specific structural features and the presence of the ethan-1-OL group, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanol |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-3,6,11H,4-5H2,1H3 |
InChIキー |
VQDJJKNUTHNFHR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=C(CCO2)C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


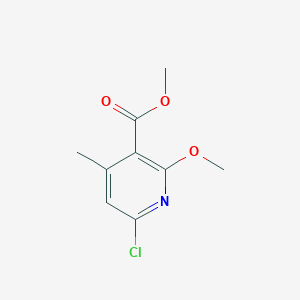
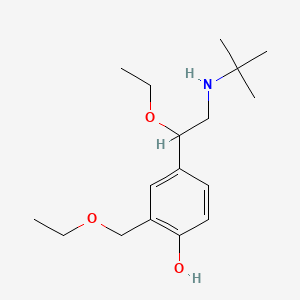
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13921838.png)
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
![5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B13921848.png)
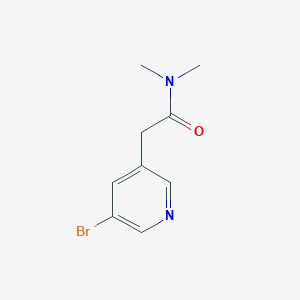
![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)
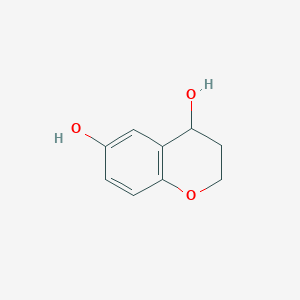
![2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13921876.png)
